molecular formula C25H27N3O5 B2626434 4,5-dimethoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-2-nitrobenzamide CAS No. 941931-94-8

4,5-dimethoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-2-nitrobenzamide

Cat. No.: B2626434
CAS No.: 941931-94-8
M. Wt: 449.507
InChI Key: UWLICZNFTMFGSP-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-2-nitrobenzamide is a structurally complex small molecule characterized by multiple functional groups:

  • Aromatic backbone: A benzamide core substituted with 4,5-dimethoxy and 2-nitro groups.
  • Naphthalene moiety: A fused bicyclic aromatic system at the N-ethyl position.
  • Pyrrolidine substituent: A five-membered nitrogen-containing heterocycle attached to the ethyl chain.

Properties

IUPAC Name

4,5-dimethoxy-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5/c1-32-23-14-20(21(28(30)31)15-24(23)33-2)25(29)26-16-22(27-12-5-6-13-27)19-11-7-9-17-8-3-4-10-18(17)19/h3-4,7-11,14-15,22H,5-6,12-13,16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLICZNFTMFGSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4,5-Dimethoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-2-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C25H28N2O3C_{25}H_{28}N_{2}O_{3}, with a molecular weight of approximately 404.51 g/mol. It contains a nitro group, methoxy groups, and a naphthalene moiety, which contribute to its biological activity.

Antioxidant Properties

Research has indicated that derivatives of 4,5-dimethoxy-2-nitrobenzamide exhibit significant antioxidant activity. In a study evaluating various derivatives, several compounds demonstrated potent free radical scavenging capabilities in the Oxygen Radical Absorbance Capacity (ORAC) assay. Notably, compounds 4a , 4d , and 4g showed antioxidant values comparable to established antioxidants like ascorbic acid and resveratrol .

CompoundORAC ValueComparison
4aHighComparable to ascorbic acid
4dHighComparable to resveratrol
4gHighComparable to trolox

Cholinesterase Inhibition

The compound has also been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases such as Alzheimer's. Initial studies suggest that certain derivatives can inhibit these enzymes effectively, which may have implications for cognitive enhancement and neuroprotection .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Radical Scavenging : The presence of methoxy and nitro groups enhances the compound's ability to donate electrons, neutralizing free radicals.
  • Enzyme Inhibition : The structural features allow for effective binding to the active sites of AChE and BuChE, leading to reduced enzyme activity.

Case Studies

A recent investigation into the pharmacological profiles of related compounds revealed promising results in models simulating central nervous system (CNS) disorders. These studies highlighted the potential for developing new therapeutic agents targeting oxidative stress and cholinergic dysfunction in neurodegenerative conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The table below contrasts key functional groups and physicochemical properties of the target compound with three analogs derived from the evidence:

Compound Name Functional Groups Melting Point (°C) Solubility Key Spectroscopic Data
4,5-Dimethoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-2-nitrobenzamide (Target) 2-Nitro, 4,5-dimethoxybenzamide, naphthalen-1-yl, pyrrolidin-1-yl Not reported Likely polar aprotic solvents* Predicted IR: NO₂ (1345–1440 cm⁻¹), C=O (amide, ~1643 cm⁻¹); NMR: Aromatic H (δ 6.5–8.5 ppm)
N-((2-Hydroxynaphthalen-1-yl)(4-nitrophenyl)methyl)benzamide () 4-Nitrophenyl, benzamide, 2-hydroxynaphthalene 236–238 DMSO-soluble (NMR solvent) IR: C=O (1643 cm⁻¹), NO₂ (1440–1345 cm⁻¹); ¹H NMR: δ 7.12 (d, J=8.4 Hz, aromatic H)
N-(3-Chlorophenyl)-...pyrrolidin-1-yl...imidazo[4,5-b]pyridine () Chlorophenyl, imidazopyridine, pyrrolidin-1-yl Not reported Likely organic solvents No direct data; pyrrolidine may enhance solubility in chloroform/acetone
4-(p-Nitrobenzyl)pyridine () p-Nitrobenzyl, pyridine 171.8–174.8† Acetone-soluble IR: NO₂ (similar to target); USP notes yellow crystals, clear in acetone

*Inferred from pyrrolidine’s tertiary amine (polar) and naphthalene’s hydrophobicity.
†Assumed corrected melting range from ’s typographical ambiguity.

Structural and Physicochemical Insights

  • Nitro Group Impact: The 2-nitro substituent in the target compound likely contributes to a high melting point (cf. 236–238°C in ’s nitro-containing analog). Nitro groups also enhance IR absorption at 1345–1440 cm⁻¹, a key diagnostic tool.
  • Pyrrolidine vs.

Spectroscopic and Crystallographic Considerations

  • IR/NMR : The target’s amide C=O stretch (~1643 cm⁻¹) aligns with ’s benzamide. Aromatic protons in the naphthalene system are expected near δ 7.1–8.5 ppm, similar to hydroxynaphthalene signals in .
  • Crystallography : SHELX software () is widely used for small-molecule crystallography, suggesting the target’s structure could be resolved via SHELXL refinement, particularly given its nitro and methoxy groups (strong X-ray scattering centers).

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